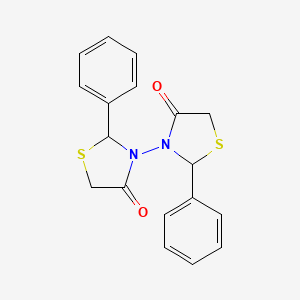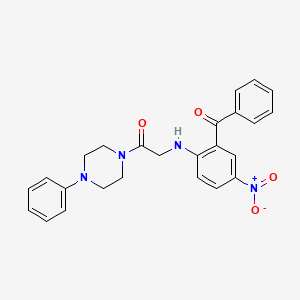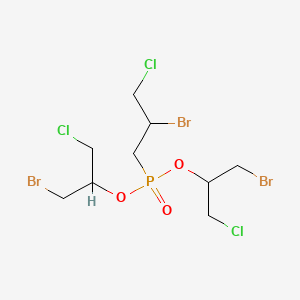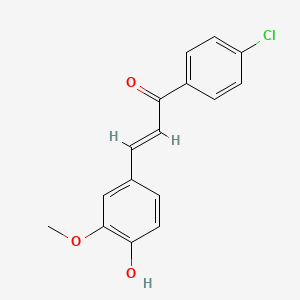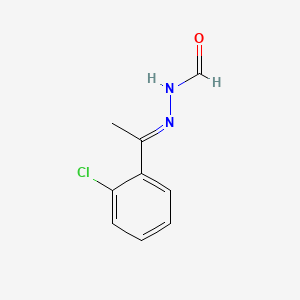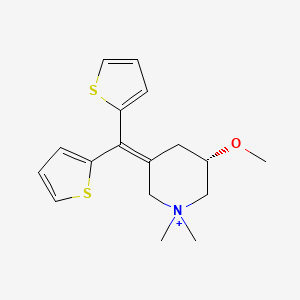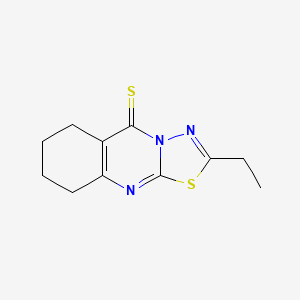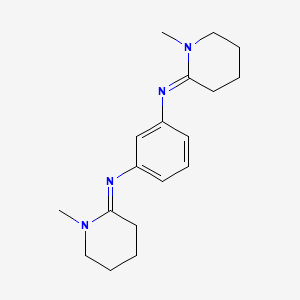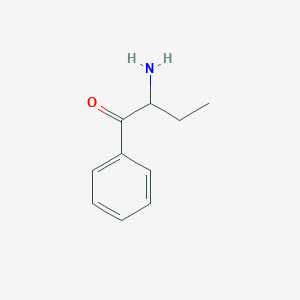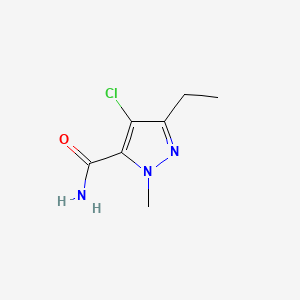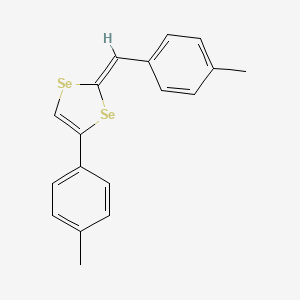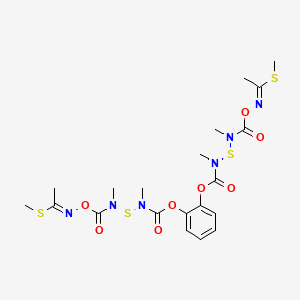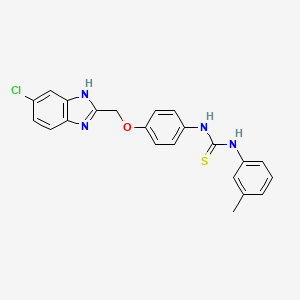
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzimidazole ring, a chlorinated phenyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Chlorination: The benzimidazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated benzimidazole is reacted with a methoxy-substituted phenol in the presence of a base to form the methoxyphenyl derivative.
Thiourea Formation: Finally, the methoxyphenyl derivative is reacted with an isothiocyanate derivative of 3-methylphenyl to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: Thiourea compounds can undergo oxidation reactions to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring and thiourea moiety are key functional groups that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Thiourea, N-(4-((5-bromo-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
- Thiourea, N-(4-((5-fluoro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
- Thiourea, N-(4-((5-iodo-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
Uniqueness
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- is unique due to the presence of the chlorine atom on the benzimidazole ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different halogen substitutions.
特性
CAS番号 |
84502-14-7 |
|---|---|
分子式 |
C22H19ClN4OS |
分子量 |
422.9 g/mol |
IUPAC名 |
1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C22H19ClN4OS/c1-14-3-2-4-17(11-14)25-22(29)24-16-6-8-18(9-7-16)28-13-21-26-19-10-5-15(23)12-20(19)27-21/h2-12H,13H2,1H3,(H,26,27)(H2,24,25,29) |
InChIキー |
YHLZTQHBEMGKQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


